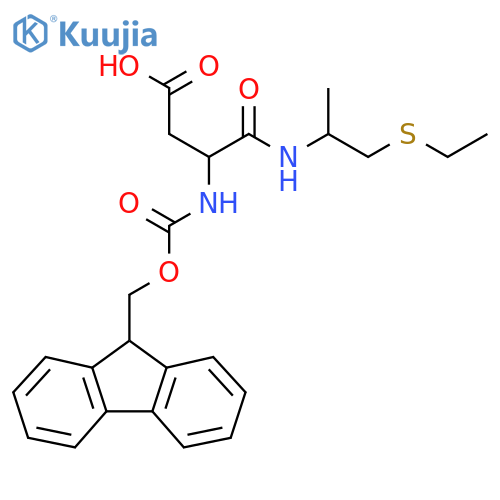Cas no 2171721-72-3 (3-{1-(ethylsulfanyl)propan-2-ylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

2171721-72-3 structure
商品名:3-{1-(ethylsulfanyl)propan-2-ylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
3-{1-(ethylsulfanyl)propan-2-ylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-{1-(ethylsulfanyl)propan-2-ylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
- EN300-1488281
- 2171721-72-3
- 3-{[1-(ethylsulfanyl)propan-2-yl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
-
- インチ: 1S/C24H28N2O5S/c1-3-32-14-15(2)25-23(29)21(12-22(27)28)26-24(30)31-13-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,3,12-14H2,1-2H3,(H,25,29)(H,26,30)(H,27,28)
- InChIKey: YCEXAAMWQONZQY-UHFFFAOYSA-N
- ほほえんだ: S(CC)CC(C)NC(C(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)=O
計算された属性
- せいみつぶんしりょう: 456.17189317g/mol
- どういたいしつりょう: 456.17189317g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 32
- 回転可能化学結合数: 11
- 複雑さ: 638
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 130Ų
3-{1-(ethylsulfanyl)propan-2-ylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1488281-0.25g |
3-{[1-(ethylsulfanyl)propan-2-yl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171721-72-3 | 0.25g |
$3099.0 | 2023-06-06 | ||
| Enamine | EN300-1488281-500mg |
3-{[1-(ethylsulfanyl)propan-2-yl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171721-72-3 | 500mg |
$3233.0 | 2023-09-28 | ||
| Enamine | EN300-1488281-10000mg |
3-{[1-(ethylsulfanyl)propan-2-yl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171721-72-3 | 10000mg |
$14487.0 | 2023-09-28 | ||
| Enamine | EN300-1488281-100mg |
3-{[1-(ethylsulfanyl)propan-2-yl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171721-72-3 | 100mg |
$2963.0 | 2023-09-28 | ||
| Enamine | EN300-1488281-1000mg |
3-{[1-(ethylsulfanyl)propan-2-yl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171721-72-3 | 1000mg |
$3368.0 | 2023-09-28 | ||
| Enamine | EN300-1488281-5.0g |
3-{[1-(ethylsulfanyl)propan-2-yl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171721-72-3 | 5g |
$9769.0 | 2023-06-06 | ||
| Enamine | EN300-1488281-5000mg |
3-{[1-(ethylsulfanyl)propan-2-yl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171721-72-3 | 5000mg |
$9769.0 | 2023-09-28 | ||
| Enamine | EN300-1488281-10.0g |
3-{[1-(ethylsulfanyl)propan-2-yl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171721-72-3 | 10g |
$14487.0 | 2023-06-06 | ||
| Enamine | EN300-1488281-0.5g |
3-{[1-(ethylsulfanyl)propan-2-yl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171721-72-3 | 0.5g |
$3233.0 | 2023-06-06 | ||
| Enamine | EN300-1488281-1.0g |
3-{[1-(ethylsulfanyl)propan-2-yl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171721-72-3 | 1g |
$3368.0 | 2023-06-06 |
3-{1-(ethylsulfanyl)propan-2-ylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 関連文献
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
2171721-72-3 (3-{1-(ethylsulfanyl)propan-2-ylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid) 関連製品
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
